molecular formula C17H16N4O2 B2633883 (1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034529-02-5

(1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2633883
CAS RN: 2034529-02-5
M. Wt: 308.341
InChI Key: FBVWXEAIMDOJME-UHFFFAOYSA-N
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Description

“(1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as indoles . It has a molecular formula of C18H18N4O2 and a molecular weight of 322.368.


Molecular Structure Analysis

The molecular structure of this compound includes an indole moiety, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl group. The indole moiety is aromatic in nature and contains a benzenoid nucleus .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Pharmacological Activities

The pyridazin-3(2H)-one moiety, which is a part of the compound, is known for its diverse pharmacological activities . It has been reported to have anti-hypertensive, platelet aggregation inhibitory, and cardiotonic activities . Additionally, it has been known for its analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, pyridazinones have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .

Cardiovascular Effects

The pyridazin-3(2H)-one moiety has been associated with cardiovascular effects . For instance, the addition of arylpiperazinyl alkyl side chain into pyridazin-3(2H)-one moiety provides compounds that effectively lower blood pressure .

Vasodilatory Potential

The effect of substitution at the 2-position of the pyridazinone ring on vasodilatory potential has been explored . A compound with a similar structure exhibited vasodilating activity .

c-Met Inhibition

Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This could potentially be an area of application for the compound .

GABA A Modulating Activity

Structures containing 1,2,3-triazole-fused pyrazines and pyridazines have shown GABA A allosteric modulating activity . This suggests potential applications in the treatment of neurological disorders.

Use in Solar Cells

Compounds with similar structures have been incorporated into polymers for use in solar cells . This suggests potential applications in the field of renewable energy.

BACE-1 Inhibition

Compounds with similar structures have demonstrated β-secretase 1 (BACE-1) inhibition . This suggests potential applications in the treatment of Alzheimer’s disease.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.

Mechanism of Action

properties

IUPAC Name

1H-indol-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(15-10-12-4-1-2-5-14(12)19-15)21-9-7-13(11-21)23-16-6-3-8-18-20-16/h1-6,8,10,13,19H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVWXEAIMDOJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

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